2-Methoxy vs. Unsubstituted Benzamide: Electron-Donating Substituent Effect on Adenosine A3 Receptor Affinity
In a series of thiadiazole-based benzamide adenosine receptor antagonists, substitution at the 2-position of the benzamide ring with an electron-donating group such as methoxy or methyl was reported to increase human adenosine A3 receptor affinity compared to the unsubstituted benzamide parent compound [1]. The target compound incorporates a 2-methoxy group on the benzamide ring. By contrast, the direct unsubstituted benzamide analog N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide (CAS 391226-15-6, MW 337.44) lacks this electron-donating substituent and would be expected, based on class-level SAR trends, to exhibit lower A3 receptor affinity . Quantitative affinity data for the exact target compound are not available from primary literature; the differentiation is based on established SAR within the thiadiazole-benzamide chemotype.
| Evidence Dimension | Adenosine A3 receptor affinity (expected trend based on electron-donating substituent effect) |
|---|---|
| Target Compound Data | 2-methoxy substituent present (electron-donating); predicted to increase A3 affinity |
| Comparator Or Baseline | Unsubstituted benzamide analog (CAS 391226-15-6, N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide); H-substituted at 2-position (electron-neutral) |
| Quantified Difference | Directional: 2-methoxy (electron-donating) > H (electron-neutral) for A3 affinity; no quantitative fold-change available for this exact pair |
| Conditions | SAR derived from N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide series and related thiadiazole-benzamide adenosine receptor ligand studies |
Why This Matters
For programs targeting adenosine A3 receptors, the 2-methoxy substituent provides a rationale for selecting this compound over the unsubstituted benzamide analog, based on class-level SAR indicating that electron-donating 2-substituents enhance target engagement.
- [1] de Groote M, et al. Thiazole and Thiadiazole Analogues as a Novel Class of Adenosine Receptor Antagonists. J Med Chem. Structure-affinity relationships: 'Substitution at position 2 with an electron-donating substituent, such as methyl or methoxy, increased human adenosine A3 receptor affinity.' View Source
